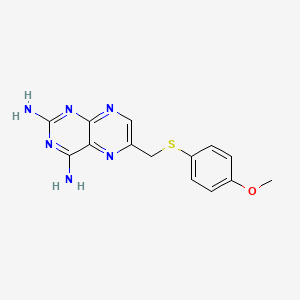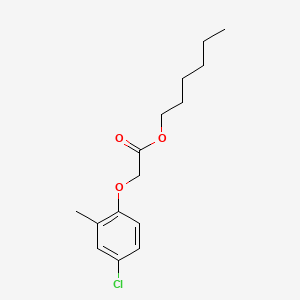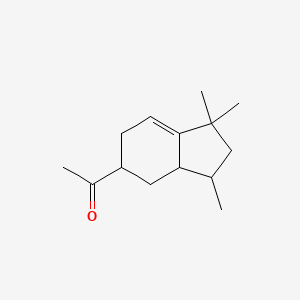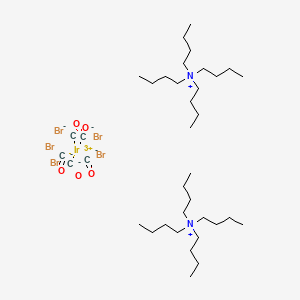
Bis(tetrabutylammonium) pentabromocarbonyliridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetrabutylammonium) pentabromocarbonyliridate is a complex chemical compound with the molecular formula C37H72Br5IrN2O5. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetrabutylammonium) pentabromocarbonyliridate typically involves the reaction of iridium complexes with tetrabutylammonium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organometallic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(tetrabutylammonium) pentabromocarbonyliridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state iridium complexes.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the tetrabutylammonium or bromide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Bis(tetrabutylammonium) pentabromocarbonyliridate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Industry: It is used in the development of advanced materials and as a precursor for other iridium-based compounds
Mechanism of Action
The mechanism by which bis(tetrabutylammonium) pentabromocarbonyliridate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(tetrabutylammonium) pentabromocarbonyliridate include:
- Bis(tetrabutylammonium) pentachlorocarbonyliridate
- Bis(tetrabutylammonium) pentaiodocarbonyliridate
- Bis(tetrabutylammonium) pentafluorocarbonyliridate
Uniqueness
What sets this compound apart from these similar compounds is its specific bromide ligands, which confer unique reactivity and properties. This makes it particularly valuable in certain catalytic and synthetic applications where other halide ligands may not be as effective .
Properties
CAS No. |
94022-52-3 |
|---|---|
Molecular Formula |
C37H72Br5IrN2O5 |
Molecular Weight |
1216.7 g/mol |
IUPAC Name |
bromomethanone;iridium(3+);tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.5CBrO.Ir/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5*2-1-3;/h2*5-16H2,1-4H3;;;;;;/q2*+1;5*-1;+3 |
InChI Key |
BRASDHABTVJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
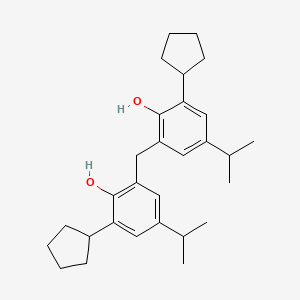

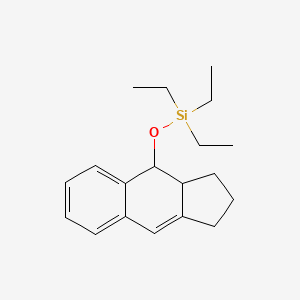
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
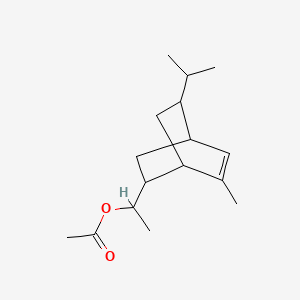
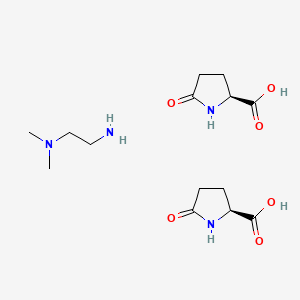
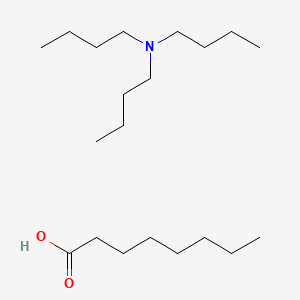
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
